N-(4-methylphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide
Description
N-(4-methylphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide is a synthetic acetamide derivative featuring three key structural motifs:
- A 4-methylphenyl group attached to the acetamide nitrogen.
- An indole ring substituted at the 1-position with a 2-(morpholin-4-yl)-2-oxoethyl chain.
- A sulfonyl group bridging the indole’s 3-position to the acetamide backbone.
Its synthesis likely involves amide coupling and sulfonylation steps, as seen in analogs (e.g., ).
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-17-6-8-18(9-7-17)24-22(27)16-32(29,30)21-14-26(20-5-3-2-4-19(20)21)15-23(28)25-10-12-31-13-11-25/h2-9,14H,10-13,15-16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIWQEVLBIMSBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a morpholine moiety.
Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions, where an acyl chloride reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine ring and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Sulfoxides and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.
Pathways: It can modulate signaling pathways, such as the PI3K-AKT, MAPK, and HIF-1 pathways, affecting cellular functions like proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Substituent Variations on the Aromatic Rings
2.1.1. Phenyl Group Modifications
- Target Compound : The 4-methylphenyl group provides moderate electron-donating effects and steric bulk.
- 4-Trifluoromethylphenyl Analog (Compound 31, ): The CF₃ group is highly electron-withdrawing, which may improve metabolic stability but reduce π-π stacking interactions in biological targets.
2.1.2. Indole Substitutions
- Target Compound : The indole’s 1-position is substituted with a morpholin-4-yl-2-oxoethyl chain, enabling hydrogen bonding via the morpholine oxygen.
- 1-(4-Chlorobenzoyl)-5-methoxyindole (Compound 31, ): The 4-chlorobenzoyl group adds steric bulk and electron-withdrawing effects, while the 5-methoxy group may enhance planarity and binding affinity.
2.2. Morpholine Ring Derivatives
- Target Compound : The morpholin-4-yl-2-oxoethyl group provides a rigid, polar moiety capable of hydrogen bonding.
- 4-Acetyl-6,6-dimethylmorpholin-2-one Analog (): Acetylation and dimethyl substitution on the morpholine ring may enhance lipophilicity and alter conformational flexibility, impacting target engagement.
2.3. Sulfonyl/Sulfonamide Linkers
- Target Compound : The sulfonyl group connects the indole and acetamide, contributing to rigidity and electron-withdrawing effects.
- N-(Methylsulfonyl)acetamide (): The methylsulfonyl group enhances solubility but may reduce bioavailability due to high polarity.
- Triazole-sulfanylacetamide (): Replacing sulfonyl with a sulfanyl group introduces redox-sensitive thioether bonds, which could affect metabolic stability.
Biological Activity
N-(4-methylphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide, also known by its CAS number 894012-68-1, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure
The compound features a complex structure that incorporates several pharmacologically relevant moieties:
- Indole : A bicyclic structure known for its diverse biological activities.
- Morpholine : A six-membered ring containing oxygen and nitrogen, often involved in drug design due to its ability to enhance solubility and bioavailability.
- Sulfonamide : This functional group is associated with various therapeutic effects, including antibacterial properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the following steps:
- Formation of Sulfonamide Intermediate : Reaction of 4-methylbenzylamine with a sulfonyl chloride derivative.
- Coupling with Indole and Morpholine Derivatives : The sulfonamide intermediate is reacted with indole and morpholine derivatives under controlled conditions using organic solvents like dichloromethane or acetonitrile, often facilitated by catalysts such as triethylamine or pyridine.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, studies have demonstrated that indole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the morpholine group may enhance this activity by improving the compound's interaction with bacterial cell membranes .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Indole Derivative A | S. aureus | 0.98 μg/mL |
| Indole Derivative B | E. coli | 1.5 μg/mL |
| N-(4-methylphenyl)-2-sulfonamide | Bacillus subtilis | 0.5 μg/mL |
Anticancer Activity
The compound's potential anticancer properties are attributed to its ability to inhibit specific enzymes involved in cell proliferation. For example, similar indole-based compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess these properties .
Case Study: Cytotoxicity Evaluation
In a recent study, related indole compounds were evaluated for their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives displayed IC50 values in the micromolar range, demonstrating significant antiproliferative activities:
| Compound Name | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Indole Derivative C | A549 (lung cancer) | <10 |
| Indole Derivative D | HeLa (cervical cancer) | <5 |
The mechanism by which N-(4-methylphenyl)-2-sulfonamide exerts its biological effects likely involves interactions with specific molecular targets. It may inhibit enzymes related to cell division or alter signaling pathways critical for cancer cell survival . The sulfonamide moiety is particularly noteworthy for its role in enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
